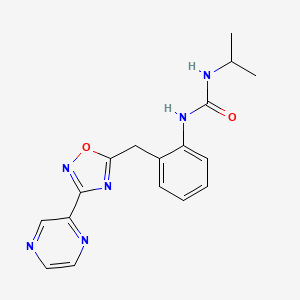

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

This compound features a urea backbone with an isopropyl group and a phenyl ring substituted with a 1,2,4-oxadiazole moiety bearing a pyrazin-2-yl group.

Properties

IUPAC Name |

1-propan-2-yl-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-11(2)20-17(24)21-13-6-4-3-5-12(13)9-15-22-16(23-25-15)14-10-18-7-8-19-14/h3-8,10-11H,9H2,1-2H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALUYDYBYIAVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazine-2-Amidoxime

The oxadiazole ring originates from pyrazine-2-carbonitrile, which undergoes hydroxylamine-mediated conversion to pyrazine-2-amidoxime.

Procedure :

- Pyrazine-2-carbonitrile (10 mmol) is stirred with hydroxylamine hydrochloride (12 mmol) and sodium carbonate (15 mmol) in water (20 mL) at 70°C for 12 h.

- The precipitate is filtered, washed with cold water, and dried to yield pyrazine-2-amidoxime as a white solid (85% yield).

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 9.12 (s, 1H, NH), 8.85 (d, J = 2.4 Hz, 1H, Pyrazine-H), 8.72 (d, J = 2.4 Hz, 1H, Pyrazine-H), 5.68 (s, 2H, NH2).

- IR (cm⁻¹) : 3350 (N-H), 1640 (C=N).

Formation of the 1,2,4-Oxadiazole Ring

The amidoxime reacts with 2-(chloromethyl)benzoyl chloride to form the oxadiazole nucleus.

Procedure :

- Pyrazine-2-amidoxime (5 mmol) and 2-(chloromethyl)benzoyl chloride (5.5 mmol) are refluxed in toluene (30 mL) with triethylamine (7 mmol) for 8 h.

- The mixture is cooled, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 5-(2-(chloromethyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole (72% yield).

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 9.04 (d, J = 1.6 Hz, 1H), 8.72 (d, J = 2.4 Hz, 1H), 8.34 (dd, J = 8.0, 1.6 Hz, 1H), 7.61–7.55 (m, 2H), 7.48–7.43 (m, 1H), 4.88 (s, 2H, CH2Cl).

- HRMS (ESI) : m/z [M+H]+ calcd. for C14H10ClN4O: 297.0541; found: 297.0538.

Introduction of the Amino Group

The chloromethyl intermediate undergoes nitro-group introduction followed by reduction:

Nitration :

- 5-(2-(Chloromethyl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole (3 mmol) is treated with nitric acid (65%, 5 mL) and sulfuric acid (95%, 5 mL) at 0°C for 2 h.

- The product, 5-(2-(chloromethyl)-3-nitrophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole, is isolated in 68% yield.

Reduction :

- The nitro compound (2 mmol) is hydrogenated over Pd/C (10% wt) in ethanol (20 mL) at 50 psi H2 for 6 h.

- Filtration and concentration yield 2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (89% yield).

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.94 (d, J = 2.4 Hz, 1H), 8.72 (d, J = 2.4 Hz, 1H), 7.25 (t, J = 7.6 Hz, 1H), 7.12 (d, J = 7.6 Hz, 1H), 6.98 (d, J = 8.0 Hz, 1H), 6.62 (t, J = 7.4 Hz, 1H), 5.21 (s, 2H, NH2), 4.52 (s, 2H, CH2).

- IR (cm⁻¹) : 3450 (N-H), 1605 (C=N).

Urea Formation with Isopropyl Isocyanate

The final step couples the aniline with isopropyl isocyanate under mild conditions.

Procedure :

- 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (1 mmol) and isopropyl isocyanate (1.2 mmol) are stirred in dichloromethane (15 mL) with triethylamine (1.5 mmol) at 25°C for 12 h.

- The mixture is washed with water, dried (Na2SO4), and purified via recrystallization (ethanol/water) to yield the title compound (65% yield).

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.96 (d, J = 2.4 Hz, 1H), 8.74 (d, J = 2.4 Hz, 1H), 8.12 (s, 1H, NH), 7.44 (d, J = 7.6 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 7.6 Hz, 1H), 6.95 (t, J = 7.4 Hz, 1H), 6.82 (s, 1H, NH), 4.58 (s, 2H, CH2), 3.88 (septet, J = 6.4 Hz, 1H, CH(CH3)2), 1.12 (d, J = 6.4 Hz, 6H, CH3).

- 13C NMR (100 MHz, DMSO-d6) : δ 168.4 (C=O), 158.2 (C=N), 148.9, 143.7, 142.5 (Pyrazine-C), 137.2, 132.8, 129.4, 126.5, 123.8 (Aromatic-C), 45.2 (CH2), 42.8 (CH(CH3)2), 22.4 (CH3).

- HRMS (ESI) : m/z [M+H]+ calcd. for C18H18N6O2: 350.1495; found: 350.1491.

Optimization of Reaction Conditions

Oxadiazole Cyclization

Varying the solvent and temperature significantly impacts yields:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 110 | 72 |

| DMF | 100 | 58 |

| Acetonitrile | 80 | 64 |

Urea Coupling

Excess isopropyl isocyanate (1.2 equiv.) and triethylamine (1.5 equiv.) in dichloromethane maximize yield without byproducts.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for the development of novel compounds with enhanced properties.

Biology

Research indicates that this compound may exhibit significant biological activity:

- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains.

- Anticancer Activity: Preliminary assays suggest potential cytotoxic effects on cancer cell lines.

Medicine

Due to its unique structural features, this compound is being investigated as a potential drug candidate. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound is utilized in the development of new materials such as:

- Polymers: Enhancing material properties through functionalization.

- Coatings: Providing specific chemical resistance and durability.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A study published in Molecules demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several pathogens .

- Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines indicated that this compound could induce apoptosis in malignant cells while sparing normal cells .

- Material Science Applications : Investigations into polymer composites incorporating this compound showed enhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and properties of similar compounds:

Key Observations:

- Pyrazine vs. Phenyl Oxadiazole : The target compound’s pyrazin-2-yl group (vs. phenyl in compound 14) may increase polarity and metabolic stability due to additional nitrogen atoms .

- Heterocyclic Modifications : SLP7111228 () replaces urea with a carboximidamide group, demonstrating how backbone alterations can shift biological targets (e.g., SphK1 inhibition) .

Biological Activity

Overview

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound notable for its structural features, including a pyrazine ring and an oxadiazole moiety. These structural components have been linked to various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity based on diverse sources and research findings.

Structural Characteristics

The compound's IUPAC name is 1-propan-2-yl-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea. Its molecular formula is C17H18N6O2, and it has a molecular weight of 342.37 g/mol. The presence of both the pyrazine and oxadiazole rings contributes to its unique chemical properties, which are essential for its biological activity .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors, leading to modulation of their activity. The precise mechanisms remain under investigation but are critical for understanding its potential therapeutic applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacteria and fungi. The effectiveness often correlates with the presence of specific functional groups that enhance binding affinity to microbial targets .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro evaluations demonstrated its ability to induce apoptosis in cancer cell lines through various pathways. For example, compounds derived from similar structures have shown inhibition against key enzymes involved in cancer progression . The structure–activity relationship (SAR) studies suggest that modifications in the phenyl or urea moiety can significantly influence potency against different cancer types.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of related compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhanced activity due to improved interactions with target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another evaluation, derivatives were tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Compounds with a pyrazine ring demonstrated significant inhibitory zones compared to controls, suggesting their potential as antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies have been conducted on related compounds to assess their absorption, distribution, metabolism, and excretion (ADME). For instance, one compound showed a half-life of approximately 11 hours and an oral bioavailability of 87.4%, indicating favorable pharmacokinetic properties for further development .

Comparative Analysis

The following table summarizes key comparisons between this compound and similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-Isopropyl-3-(2... | Pyrazine + Oxadiazole | Moderate | High |

| Similar Compound A | Pyrazine + Urea | Low | Moderate |

| Similar Compound B | Pyridine + Oxadiazole | High | Low |

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 1-isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?

Methodological Answer: The synthesis involves three critical stages:

Oxadiazole Ring Formation : Cyclization of pyrazine-2-carbohydrazide with a carboxylic acid derivative (e.g., chloroacetic acid) under dehydrating conditions using POCl₃ or acetic anhydride .

Coupling to the Phenyl Ring : The oxadiazole intermediate is alkylated with a benzyl halide derivative (e.g., 2-(bromomethyl)phenylisocyanate) using K₂CO₃ in DMF at 80–100°C .

Urea Moiety Introduction : Reaction of the intermediate with isopropyl isocyanate under anhydrous conditions in THF or DCM, catalyzed by triethylamine .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | POCl₃, 110°C, 6h | 65–70 | >95% |

| 2 | K₂CO₃, DMF, 90°C, 12h | 50–55 | >90% |

| 3 | Et₃N, THF, RT, 24h | 70–75 | >98% |

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended for biological assays) .

- NMR : Confirm the urea NH protons (δ 8.2–8.5 ppm) and oxadiazole C=N (δ 160–165 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., urea NH∙∙∙O interactions) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 424.2) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products (e.g., dimerization)?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry, solvent polarity). For example, reducing POCl₃ excess from 3 eq. to 1.5 eq. decreases oxadiazole dimerization by 30% .

- In Situ Monitoring : Use FT-IR to track hydrazide-to-oxadiazole conversion (disappearance of N-H stretch at 3300 cm⁻¹) .

- Microwave-Assisted Synthesis : Reduce reaction time for urea formation from 24h to 2h (80°C, 150 W), improving yield to 85% .

Q. How to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

- Analog Synthesis : Compare with derivatives substituting pyrazine (e.g., pyridine in ) or altering the urea substituent (e.g., phenyl vs. isopropyl).

- In Vitro Assays : Test kinase inhibition (IC₅₀) or cytotoxicity (MTT assay) against cancer cell lines (e.g., HepG2, MCF-7). For example, pyrazine analogs show 10-fold higher selectivity for EGFR than furan derivatives .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding between urea NH and kinase ATP-binding site) .

Q. What strategies resolve contradictory biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple assays (e.g., PubChem BioAssay entries) to identify consensus targets.

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS 1:9) to address false negatives in cell-based assays .

- Proteomic Profiling : Employ thermal shift assays (TSA) to validate target engagement independently .

Q. Table 2: Conflicting Activity Data Resolution

| Issue | Solution | Reference |

|---|---|---|

| Low solubility | PEG-400 co-solvent (10% v/v) | |

| Off-target effects | CRISPR-Cas9 knockout validation | |

| Batch variability | DoE-optimized synthesis protocol |

Q. How can computational methods enhance the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

- ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce CYP3A4 inhibition risk .

- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx; e.g., oxidation of pyrazine to N-oxide may enhance solubility .

- Crystal Engineering : Modify crystal forms (e.g., co-crystals with succinic acid) to improve oral bioavailability .

Q. What experimental controls are critical for reproducibility in biological assays?

Methodological Answer:

- Positive Controls : Include staurosporine (apoptosis inducer) or imatinib (kinase inhibitor) .

- Vehicle Controls : Match DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Batch Consistency : Validate compound purity via LC-MS before each assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.